2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS2/c1-25-10-9-18-17(13-25)21(20-8-5-11-27-20)16(12-23)22(24-18)28-14-15-6-3-4-7-19(15)26-2/h3-8,11H,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEXXXRFVSMGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3OC)C#N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile (CAS No. not specified) belongs to a class of naphthyridine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C22H21N3OS2
- Molecular Weight : 407.55 g/mol
- Structure : The compound features a tetrahydro[1,6]naphthyridine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with a naphthyridine scaffold can exhibit a range of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
Recent studies have highlighted the potential of naphthyridine derivatives as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a key player in hepatocellular carcinoma (HCC). For instance:
- Inhibition of FGFR4 : A related study demonstrated that naphthyridine analogs showed nanomolar potency against Huh7 cell lines with high selectivity over FGFR1-3. This suggests that similar compounds may inhibit FGFR4 effectively, potentially leading to therapeutic benefits in HCC treatment .
The mechanism by which this compound exerts its effects may involve:
- Modulation of Signaling Pathways : Compounds with similar structures have been shown to interfere with growth factor signaling pathways, particularly those involving FGFRs.
- Cell Cycle Arrest and Apoptosis Induction : Preliminary studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : The presence of methoxy and thienyl groups may enhance lipophilicity, potentially improving absorption and brain penetration.
- Safety Profile : Detailed toxicological studies are necessary to establish safety parameters; however, initial assessments indicate manageable toxicity levels typical for similar naphthyridine compounds .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of related naphthyridine compounds:
- Study on FGFR4 Inhibition : A study reported that specific naphthyridine inhibitors displayed significant antitumor efficacy in xenograft models. These findings emphasize the relevance of targeting FGFR pathways in cancer therapy .
- Neuroprotective Effects : Other research has indicated that certain tetrahydronaphthyridines may possess neuroprotective properties through modulation of neurotransmitter systems .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related 1,6-naphthyridine derivatives is outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity and Solubility: The chloro substituent (e.g., in ) increases reactivity in nucleophilic substitution but reduces solubility. The 2-methoxybenzylsulfanyl group in the target compound improves solubility due to the methoxy group’s polarity .
Synthetic Routes :
- Thioether formation (e.g., sulfanyl groups) often employs thiourea and K₂CO₃, as seen in the synthesis of intermediate 2b in .
- Halogenated derivatives (e.g., 2-chloro) are precursors for further functionalization via cross-coupling reactions .
Thienyl substituents are associated with antimicrobial and anticancer properties in related heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
